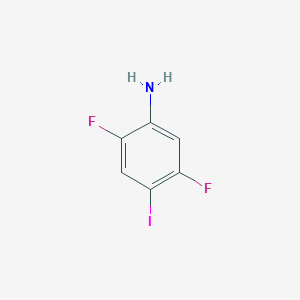

2,5-Difluoro-4-iodoaniline

Description

BenchChem offers high-quality 2,5-Difluoro-4-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-4-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTJNHXTFILGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2,5-Difluoro-4-iodoaniline

Abstract

2,5-Difluoro-4-iodoaniline is a pivotal halogenated aromatic intermediate, extensively utilized in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on an aniline scaffold, provides multiple, distinct reaction sites for molecular elaboration, particularly in cross-coupling reactions. This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of 2,5-Difluoro-4-iodoaniline via the direct electrophilic iodination of 2,5-difluoroaniline. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss key process considerations for achieving high yield and purity.

Introduction and Strategic Overview

Halogenated anilines are foundational building blocks in modern organic synthesis. The subject of this guide, 2,5-Difluoro-4-iodoaniline, is particularly valuable due to its trifunctional nature. The amine group can be readily diazotized or acylated, the fluorine atoms enhance metabolic stability and binding affinity in drug candidates, and the carbon-iodine bond serves as a versatile handle for introducing molecular complexity via reactions like Suzuki, Heck, and Sonogashira couplings.[1]

The synthesis strategy detailed herein focuses on the direct electrophilic aromatic substitution (SEAr) on 2,5-difluoroaniline. The amino group is a powerful activating and ortho-, para-directing group. The fluorine atoms are deactivating but also direct electrophiles to the ortho and para positions. In the case of 2,5-difluoroaniline, the positions ortho and para to the amino group are C2, C4, and C6. The C2 and C6 positions are sterically hindered by the adjacent fluorine and amino groups, respectively. Therefore, electrophilic attack is strongly favored at the C4 position, which is para to the amino group and ortho to the C5 fluorine atom. This inherent electronic and steric bias allows for a highly regioselective iodination.

Several reagents can effect this transformation, including molecular iodine with an oxidant, iodine monochloride (ICl), and N-Iodosuccinimide (NIS).[2][3] This guide will focus on a robust protocol using N-Iodosuccinimide in an acidic medium, a method known for its mild conditions, high yields, and operational simplicity.

Reaction Mechanism: Electrophilic Aromatic Iodination

The iodination of 2,5-difluoroaniline with N-Iodosuccinimide proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Activation of the Iodinating Agent: In the presence of an acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of NIS is protonated. This protonation increases the electrophilicity of the iodine atom, making it a more potent electrophile ("I+" equivalent).[4]

-

Nucleophilic Attack: The electron-rich aromatic ring of 2,5-difluoroaniline acts as a nucleophile. The π-electrons from the ring attack the electrophilic iodine atom of the activated NIS. This attack occurs preferentially at the C4 position due to the strong para-directing influence of the amino group. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from the C4 position of the arenium ion. This restores the aromaticity of the ring, yielding the final product, 2,5-Difluoro-4-iodoaniline, and regenerating the acid catalyst.

The overall transformation is a highly efficient and regioselective process for the synthesis of the target molecule.

Visualized Synthesis Workflow

The following diagram illustrates the direct iodination pathway from the starting material to the final product.

Caption: Synthesis workflow for 2,5-Difluoro-4-iodoaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of activated aromatic compounds.[4]

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N-Iodosuccinimide is an oxidizing agent and should be handled with care.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.

Materials and Reagents:

-

2,5-Difluoroaniline

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,5-difluoroaniline (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (approx. 5-10 mL per gram of aniline) to the flask and stir until the aniline is fully dissolved.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the stirred solution.

-

Reagent Addition: In a separate container, weigh out N-Iodosuccinimide (1.05 eq). Add the NIS portion-wise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS. The color of the solution should fade.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile used).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2,5-Difluoro-4-iodoaniline as a solid.

Quantitative Data Summary

The following table provides representative quantities and expected outcomes for a laboratory-scale synthesis.

| Parameter | Value | Notes |

| Starting Material | 2,5-Difluoroaniline | 5.00 g (38.7 mmol) |

| Iodinating Agent | N-Iodosuccinimide (NIS) | 9.16 g (40.7 mmol, 1.05 eq) |

| Catalyst | Conc. H₂SO₄ | ~0.2 mL (3.87 mmol, 0.1 eq) |

| Solvent | Acetonitrile | 40 mL |

| Reaction Time | 2-4 hours | Monitor by TLC |

| Expected Yield | 85-95% | After purification |

| Product Appearance | Off-white to light brown solid | May vary based on purity |

| Melting Point | ~68-72 °C | Literature values may vary |

Troubleshooting and Field Insights

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material after several hours, a small additional portion of NIS (0.1 eq) can be added. Ensure the initial catalytic acid was added, as it is crucial for activating the NIS.[4]

-

Formation of Di-iodinated Byproducts: While the regioselectivity is high, over-iodination can occur if excess NIS is used or if the reaction is left for an extended period. Using a slight excess of NIS (1.05 eq) is generally sufficient.

-

Purification Challenges: The product and starting material have similar polarities. Careful column chromatography with a shallow solvent gradient (e.g., starting with 95:5 hexanes:ethyl acetate) is recommended for optimal separation if needed.

-

Solvent Choice: Acetonitrile is a common choice. Other polar aprotic solvents like DMF can be used, but may require higher temperatures for workup. The choice of solvent can influence regioselectivity in less biased systems.[5]

Conclusion

The direct electrophilic iodination of 2,5-difluoroaniline using N-Iodosuccinimide in the presence of a catalytic amount of acid is a highly effective and reliable method for the synthesis of 2,5-Difluoro-4-iodoaniline. The procedure is characterized by its mild reaction conditions, high regioselectivity, and good to excellent yields. This makes it an accessible and scalable route for researchers in academic and industrial settings, providing a crucial intermediate for the development of novel chemical entities.

References

- Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. (2025). Vertex AI Search.

- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). Vertex AI Search.

- Iodination - Common Conditions. (n.d.). Organic Chemistry Portal.

- Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.). ResearchGate.

- Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. (2012). Semantic Scholar.

- Improving Regioselectivity in the Iodination of Anilines with NIS. (n.d.). Benchchem.

- 2,6-DIFLUORO-4-IODOANILINE CAS#: 141743-49-9. (n.d.). ChemicalBook.

- 2,5-Difluoro-4-iodoaniline. (n.d.). MySkinRecipes.

- Halogenated aniline and method for producing same. (n.d.). Google Patents.

- Described procedures for iodination of anilines. (n.d.). ResearchGate.

- p-IODOANILINE. (n.d.). Organic Syntheses.

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University.

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2021). MDPI.

- Method of preparing 2,4-difluoroaniline. (n.d.). Google Patents.

- Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. (2003). ResearchGate.

- 4 - Organic Syntheses Procedure. (2006). Organic Syntheses.

- Fluorinated terphenyls. (2000). Google Patents.

- 155906-13-1|2,5-Difluoro-4-iodoaniline|BLD Pharm. (n.d.). BLD Pharm.

- Application Notes and Protocols for the Iodination of Aniline using Potassium Dichloroiodate. (n.d.). Benchchem.

- A Comparative Guide to Electrophilic Iodinating Agents for Aromatic Compounds. (n.d.). Benchchem.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-iodoaniline: A Critical Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[1] Among the privileged structural motifs in medicinal chemistry, substituted anilines are frequently employed as versatile intermediates. When combined, the fluorinated aniline scaffold offers a powerful tool for medicinal chemists to craft novel therapeutic agents with enhanced properties.[2]

This technical guide focuses on a particularly valuable, yet not exhaustively characterized, building block: 2,5-Difluoro-4-iodoaniline . Its trifunctionalized aromatic ring, featuring two fluorine atoms, an iodine atom, and an amino group, presents a rich platform for diverse chemical transformations. The presence of both fluorine and iodine atoms makes it a highly sought-after intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[3] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the known physicochemical properties of 2,5-Difluoro-4-iodoaniline, alongside established, self-validating experimental protocols for the determination of its key characteristics. By understanding and harnessing these properties, researchers can unlock the full potential of this versatile molecule in their drug discovery endeavors.

Molecular Identity and Core Physicochemical Data

A thorough understanding of a molecule's fundamental physicochemical properties is paramount for its effective application in synthesis and drug development. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Structure

The unique arrangement of substituents on the aniline ring of 2,5-Difluoro-4-iodoaniline is central to its utility. The fluorine atoms modulate the electron density and basicity of the amino group, while the iodine atom serves as a versatile handle for cross-coupling reactions.

Caption: Molecular structure of 2,5-Difluoro-4-iodoaniline.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,5-Difluoro-4-iodoaniline based on available data. It is important to note that while some properties are experimentally determined for related isomers, specific experimental data for 2,5-Difluoro-4-iodoaniline is not consistently reported in the literature. In such cases, predicted values or data from analogous compounds are provided for guidance, and the subsequent sections will detail the experimental protocols for their definitive determination.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₄F₂IN | [4] |

| Molecular Weight | 255.00 g/mol | [3] |

| Appearance | Off-white to brown crystalline powder (inferred from isomers) | [5] |

| Melting Point | Not available (for 2,5-isomer). Isomers: 55-57 °C (2-fluoro-4-iodoaniline), 77-79°C (2,6-difluoro-4-iodoaniline) | [6][7] |

| Boiling Point | 252.8 ± 40.0 °C at 760 mmHg (Predicted) | |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like methanol, ethanol, and chloroform (inferred from isomers). | [8] |

| pKa | Not available (for 2,5-isomer). Predicted for 2,6-difluoro-4-iodoaniline: 1.02 ± 0.10. | [7] |

Experimental Determination of Key Physicochemical Properties

To ensure the highest level of scientific integrity and provide researchers with actionable protocols, this section details the established methodologies for determining the melting point, solubility, and pKa of 2,5-Difluoro-4-iodoaniline. These protocols are designed as self-validating systems, emphasizing accuracy and reproducibility.

Melting Point Determination: A Critical Indicator of Purity

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline 2,5-Difluoro-4-iodoaniline is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): A rapid heating rate (10-20 °C/min) is used to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

-

Validation: The determination is repeated at least twice to ensure reproducibility. The calibration of the apparatus should be regularly checked with certified standards.

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Formulation and Reaction Conditions

The solubility of a compound in various solvents is critical for its purification, formulation into drug products, and selection of appropriate reaction media. A comprehensive solubility profile in both aqueous and organic solvents is essential.

Experimental Protocol: Thermodynamic Solubility Determination

-

Solvent Selection: A range of representative solvents should be chosen, including purified water, buffered aqueous solutions (pH 4, 7.4, 9), and common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene).

-

Sample Preparation: An excess amount of 2,5-Difluoro-4-iodoaniline is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (typically 25 °C and/or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are filtered or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units of mg/mL or mol/L.

Caption: Step-by-step workflow for determining thermodynamic solubility.

pKa Determination: Understanding Ionization and Biological Behavior

The acid dissociation constant (pKa) of the anilinic proton is a critical parameter that influences the compound's solubility, lipophilicity, and interaction with biological targets at physiological pH. For anilines, the pKa of the conjugate acid (ArNH₃⁺) is typically determined.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of 2,5-Difluoro-4-iodoaniline is dissolved in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is recorded as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Alternatively, derivative plots can be used for more precise endpoint and pKa determination.

-

Validation: The method should be validated using a known standard with a similar pKa value.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Approach:

A likely synthesis would involve the direct iodination of 2,5-difluoroaniline. The reaction could be carried out using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent. The regioselectivity of the iodination would be directed by the activating amino group and the deactivating, ortho-, para-directing fluorine atoms.

Caption: A plausible synthetic route to 2,5-Difluoro-4-iodoaniline.

Spectroscopic Characterization:

While specific spectra for 2,5-Difluoro-4-iodoaniline were not found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. The chemical shifts will be influenced by the electronic effects of the fluorine, iodine, and amino substituents. The protons of the amino group will appear as a broad singlet.[9][10]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.[9]

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-F stretching vibrations. The aromatic C-H and C=C stretching bands will also be present.[11]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 255.00 g/mol . The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. Fragmentation patterns will likely involve the loss of iodine and other substituents.

Applications in Drug Discovery and Development

The trifunctional nature of 2,5-Difluoro-4-iodoaniline makes it an exceptionally valuable building block in medicinal chemistry. The amino group can be readily functionalized to form amides, sulfonamides, or participate in other coupling reactions. The iodine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents. The fluorine atoms contribute to improved metabolic stability and can modulate the pKa and lipophilicity of the final molecule, which are critical parameters for drug-likeness.[1] This compound serves as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules.

Conclusion

2,5-Difluoro-4-iodoaniline is a strategic building block for the synthesis of novel and complex molecules in the pharmaceutical and agrochemical industries. While some of its fundamental physicochemical properties are not yet extensively documented in publicly available literature, this guide has provided a framework for their systematic and reliable determination using established, self-validating experimental protocols. A thorough understanding and characterization of its melting point, solubility, and pKa are essential for its effective and reproducible use in research and development. The synthetic versatility offered by its unique substitution pattern, combined with the beneficial effects of fluorine incorporation, ensures that 2,5-Difluoro-4-iodoaniline will continue to be a valuable tool for medicinal chemists striving to develop the next generation of therapeutic agents.

References

-

2,5-Difluoro-4-iodoaniline - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]

-

correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf - TSI Journals. (2009, November 21). Retrieved January 5, 2026, from [Link]

-

pKa Prediction for Anilines | PDF | Acid Dissociation Constant | Chemical Reactions - Scribd. (n.d.). Retrieved January 5, 2026, from [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

-

Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A - ACS Publications. (2007, July 12). Retrieved January 5, 2026, from [Link]

-

Substituent effects on the physical properties and pKa of aniline - ResearchGate. (2007, January 1). Retrieved January 5, 2026, from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved January 5, 2026, from [Link]

-

2 - SAFETY DATA SHEET. (2021, December 25). Retrieved January 5, 2026, from [Link]

-

2,5-Difluoroaniline: A Cornerstone for Pharmaceutical and Agrochemical Innovation. (2025, October 14). Retrieved January 5, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Retrieved January 5, 2026, from [Link]

- Fluorinated terphenyls - WO2000004111A2 - Google Patents. (2000, January 27).

-

2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

2,5-Difluoro-4-iodoaniline - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved January 5, 2026, from [Link]

- US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents. (2005, June 30).

- Method of preparing 2,4-difluoroaniline - Patent 0001825. (1979, May 16).

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved January 5, 2026, from [Link]

- EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents. (1982, May 12).

- US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents. (1981, October 13).

-

4-Iodoaniline - Solubility of Things. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fig. S2. IR spectrum for 4-iodoaniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pharmaceutical importance of 4 Iodoaniline in chemistry | PPTX. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-Fluoro-4-iodoaniline | CAS#:29632-74-4 | Chemsrc. (2025, August 19). Retrieved January 5, 2026, from [Link]

-

13 C-NMR spectrum of compound (4i). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Characterization of 4- and 5-Iodo-2-aminoindan - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

FTIR spectrum of 4-iodo-2,5-dimethylphenol. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-iodoaniline(29632-74-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,5-Difluoro-4-iodoaniline [myskinrecipes.com]

- 4. 155906-13-1|2,5-Difluoro-4-iodoaniline|BLD Pharm [bldpharm.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2,6-DIFLUORO-4-IODOANILINE CAS#: 141743-49-9 [amp.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. 2,5-Difluoroaniline(367-30-6) 1H NMR [m.chemicalbook.com]

- 11. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 2,5-Difluoro-4-iodoaniline

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2,5-Difluoro-4-iodoaniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluoro-4-iodoaniline. As a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the spectral features of this compound, grounded in the fundamental principles of NMR spectroscopy.

2,5-Difluoro-4-iodoaniline (CAS No. 155906-13-1) is a substituted aniline featuring a unique arrangement of electron-donating and electron-withdrawing groups on the aromatic ring.[][3] Its molecular formula is C₆H₄F₂IN.[] The interplay of the strongly electron-donating amino (-NH₂) group, the electronegative fluorine atoms, and the bulky iodine atom creates a distinct electronic environment that is reflected in its ¹H NMR spectrum. A thorough understanding of this spectrum is essential for reaction monitoring, quality control, and final product characterization.

This guide will deconstruct the ¹H NMR spectrum by analyzing the causal effects of the molecular structure on chemical shifts and spin-spin coupling patterns. We will also provide a field-proven experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted Spectral Features

The key to interpreting the ¹H NMR spectrum lies in understanding the molecule's structure and the magnetic environment of each proton.

Caption: Molecular structure of 2,5-Difluoro-4-iodoaniline with proton numbering.

The molecule possesses two aromatic protons, H-3 and H-6, and two amine protons (-NH₂). Due to the substitution pattern, H-3 and H-6 are chemically non-equivalent and are expected to produce distinct signals.[4]

Influence of Substituents on Chemical Shifts

The chemical shift (δ) of an aromatic proton is highly sensitive to the electronic effects of the substituents on the ring.[5][6]

-

Amino (-NH₂) Group: This is a powerful electron-donating group (EDG) via resonance. It increases electron density at the ortho (C2, C6) and para (C4) positions, causing protons at or near these positions to be shielded and appear at a lower chemical shift (upfield).[7][8]

-

Fluorine (-F) Atoms: Fluorine is highly electronegative, exerting an electron-withdrawing inductive effect (-I), which deshields nearby protons. However, it also possesses lone pairs that can be donated through resonance (+R), a shielding effect. The net result is complex, but the inductive effect often dominates.

-

Iodine (-I) Atom: Iodine is weakly electron-withdrawing through induction.

Predicted Chemical Shifts:

-

H-3: This proton is ortho to the powerfully shielding -NH₂ group and meta to the second fluorine (at C5). The dominant effect will be the shielding from the amino group, pushing this signal significantly upfield relative to benzene (7.3 ppm).[7]

-

H-6: This proton is meta to the -NH₂ group, experiencing less of its shielding effect. It is, however, ortho to a fluorine atom (at C5), which will influence its position. It is expected to appear downfield relative to H-3.

-

-NH₂ Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

Spin-Spin Coupling Analysis

The splitting pattern of each signal is governed by its coupling to neighboring magnetic nuclei (¹H and ¹⁹F, both spin I=½).[9]

-

¹H-¹H Coupling: H-3 and H-6 will couple to each other. They are in a meta relationship, which typically results in a small coupling constant (⁴JHH ≈ 2-3 Hz).[7]

-

¹H-¹⁹F Coupling: Protons couple to fluorine atoms, with the magnitude of the coupling constant (JHF) depending on the number of bonds separating them.

-

ortho coupling (³JHF) is typically 7-10 Hz.

-

meta coupling (⁴JHF) is typically 5-8 Hz.

-

para coupling (⁵JHF) is smaller, around 2-3 Hz.

-

Predicted Splitting Patterns:

-

H-3 Signal: This proton will be split by:

-

H-6 (meta ¹H-¹H coupling, ⁴JHH)

-

Fluorine at C-2 (ortho ¹H-¹⁹F coupling, ³JHF)

-

Fluorine at C-5 (para ¹H-¹⁹F coupling, ⁵JHF) The resulting signal is expected to be a complex multiplet, likely a doublet of doublets of doublets (ddd) .

-

-

H-6 Signal: This proton will be split by:

-

H-3 (meta ¹H-¹H coupling, ⁴JHH)

-

Fluorine at C-5 (ortho ¹H-¹⁹F coupling, ³JHF)

-

Fluorine at C-2 (meta ¹H-¹⁹F coupling, ⁴JHF) This signal is also predicted to be a doublet of doublets of doublets (ddd) .

-

The diagram below illustrates the network of these interactions.

Caption: Spin-spin coupling network in 2,5-Difluoro-4-iodoaniline.

Experimental Protocol for ¹H NMR Analysis

Adherence to a rigorous sample preparation protocol is critical for acquiring a high-quality, interpretable spectrum. The following methodology is a self-validating system designed to minimize artifacts and ensure reproducibility.

Materials and Equipment

-

Analyte: 2,5-Difluoro-4-iodoaniline

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ is superior for dissolving polar compounds and observing exchangeable protons like -NH₂.[10]

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[11]

-

Filtration: Pasteur pipette with a small plug of glass wool.

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

Step-by-Step Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

-

Weighing: Accurately weigh approximately 10-20 mg of 2,5-Difluoro-4-iodoaniline into a clean, dry vial. This concentration is optimal for a standard ¹H NMR experiment.[10][11]

-

Dissolution: Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.[10] Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is crucial for achieving good magnetic field homogeneity (shimming).[12]

-

Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the pipette into a clean NMR tube. This step removes any microscopic particulate matter that can severely degrade spectral resolution.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The final sample depth should be approximately 4-5 cm.[10][11]

-

Data Acquisition: Insert the sample into the spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard acquisition parameters.

Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for 2,5-Difluoro-4-iodoaniline in CDCl₃. Actual chemical shifts may vary slightly based on experimental conditions.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) | Integration |

| H-6 | ~ 6.9 - 7.2 | ddd | ³JHF-ortho ≈ 8-10, ⁴JHF-meta ≈ 5-7, ⁴JHH-meta ≈ 2-3 | 1H |

| H-3 | ~ 6.5 - 6.8 | ddd | ³JHF-ortho ≈ 8-10, ⁵JHF-para ≈ 2-3, ⁴JHH-meta ≈ 2-3 | 1H |

| -NH₂ | ~ 3.6 - 4.0 | br s | None | 2H |

Trustworthiness through Internal Consistency: The spectral assignment is a self-validating system. The coupling constant (J) between H-3 and H-6 must be identical in the multiplets for both protons. The integration values must correspond to the number of protons in each set (1:1:2). The observed splitting patterns must align with the predicted coupling network based on the known molecular structure. Any deviation would indicate either an incorrect assignment or the presence of an impurity.

Conclusion

The ¹H NMR spectrum of 2,5-Difluoro-4-iodoaniline is a rich source of structural information, characterized by two complex multiplets in the aromatic region and a broad amine signal. A systematic analysis, grounded in the principles of substituent-induced chemical shifts and the predictable nature of ¹H-¹H and ¹H-¹⁹F spin-spin coupling, allows for a confident and unambiguous assignment of the spectrum. The detailed experimental protocol provided ensures the acquisition of high-resolution data, which is the foundation of any accurate spectral interpretation. This guide equips researchers with the necessary framework to utilize ¹H NMR spectroscopy effectively for the characterization of this important chemical intermediate.

References

-

MySkinRecipes. 2,5-Difluoro-4-iodoaniline. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry with Caroline (YouTube). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

PubMed. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]

-

Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

-

Semantic Scholar. Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of Reading. NMR Sample Preparation. [Link]

-

University of Ottawa. How to Prepare Samples for NMR. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

ACS Publications. 1H NMR Spectroscopic-Based Method for the Estimation of Total Aromatic Content of Aviation Turbine Fuels (ATF). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

Sources

- 1. 2,5-Difluoro-4-iodoaniline [myskinrecipes.com]

- 3. 155906-13-1|2,5-Difluoro-4-iodoaniline|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. organomation.com [organomation.com]

13C NMR data for 2,5-Difluoro-4-iodoaniline

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2,5-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-iodoaniline is a halogenated aromatic amine with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise substitution pattern on the aniline ring, featuring two electron-withdrawing fluorine atoms, an amino group, and a bulky, polarizable iodine atom, results in a unique electronic and steric environment. Understanding the molecular structure with certainty is paramount for its application in drug design and materials science, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for this purpose.

Predicted ¹³C NMR Data for 2,5-Difluoro-4-iodoaniline

The following table presents the predicted ¹³C NMR chemical shifts (δ) in parts per million (ppm) and plausible carbon-fluorine coupling constants (J) in Hertz (Hz) for 2,5-Difluoro-4-iodoaniline. These predictions are based on established substituent chemical shift (SCS) effects, and by comparing with data for similar compounds. The numbering of the carbon atoms is as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) | Predicted ²JCF (Hz) | Predicted ³JCF (Hz) |

| C1 | 138 - 142 | - | ~2-5 | ~2-5 |

| C2 | 150 - 154 (d) | ~240-250 | - | ~7-10 |

| C3 | 100 - 104 (dd) | - | ~20-25 | ~3-5 |

| C4 | 80 - 85 (d) | - | ~5-8 | - |

| C5 | 155 - 159 (d) | ~245-255 | - | ~2-5 |

| C6 | 105 - 109 (dd) | - | ~20-25 | ~3-5 |

Note: 'd' denotes a doublet, and 'dd' denotes a doublet of doublets.

Methodology for ¹³C NMR Data Acquisition: A Self-Validating Protocol

The acquisition of a high-quality ¹³C NMR spectrum is crucial for unambiguous structural elucidation. The following protocol is designed to be a self-validating system for a substituted aniline like 2,5-Difluoro-4-iodoaniline.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of 2,5-Difluoro-4-iodoaniline.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with lower solubility.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. This sequence employs a 30° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient to encompass the chemical shifts of all carbon atoms in the molecule.

-

Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration (if required).

-

Number of Scans (NS): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Experimental Workflow Diagram

Caption: A generalized workflow for acquiring and processing ¹³C NMR data.

Spectral Interpretation and Structural Elucidation

The interpretation of the ¹³C NMR spectrum of 2,5-Difluoro-4-iodoaniline involves a detailed analysis of the chemical shifts and carbon-fluorine coupling patterns.

Analysis of Chemical Shifts

The chemical shift of each carbon atom in the aromatic ring is influenced by the electronic effects (inductive and resonance) of the substituents.

-

Amino Group (-NH₂): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding carbon signals. The carbon directly attached to the amino group (C1) will be shifted downfield.

-

Fluorine Atoms (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect. This deshields the directly attached carbon (ipso-carbon), causing a significant downfield shift. However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring and causing an upfield shift at the ortho and para positions. The large downfield shift of the ipso-carbon is a characteristic feature of fluoroaromatic compounds.

-

Iodine Atom (-I): Iodine is the least electronegative of the halogens. It exhibits a weaker inductive electron-withdrawing effect compared to fluorine. A significant contributor to the shielding/deshielding effect of iodine is the "heavy atom effect," which causes a substantial upfield shift of the ipso-carbon (C4). This is a diagnostic feature for carbons bearing an iodine substituent.

Carbon-Fluorine Coupling

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei.

-

¹JCF (One-bond C-F coupling): This coupling is typically very large, in the range of 240-260 Hz, and is observed for the carbons directly bonded to fluorine (C2 and C5). This large coupling constant is a definitive indicator of a C-F bond.

-

²JCF (Two-bond C-F coupling): Coupling between a fluorine atom and a carbon atom two bonds away is also significant, typically in the range of 20-30 Hz. In 2,5-Difluoro-4-iodoaniline, C1, C3, and C6 will exhibit two-bond couplings to fluorine.

-

³JCF (Three-bond C-F coupling): Three-bond C-F couplings are generally smaller, on the order of 2-10 Hz.

The observed multiplicity of each carbon signal (doublet, doublet of doublets, etc.) due to these couplings provides invaluable information for making unambiguous assignments of the carbon resonances.

Substituent Effects on Carbon Environments

Caption: Key substituent effects influencing ¹³C chemical shifts.

Conclusion

¹³C NMR spectroscopy is a cornerstone technique for the structural verification of 2,5-Difluoro-4-iodoaniline. By understanding the interplay of the electronic and heavy atom effects of the amino, fluoro, and iodo substituents, a detailed and accurate prediction of the ¹³C NMR spectrum can be made. The analysis of chemical shifts, in conjunction with the highly informative carbon-fluorine coupling patterns, allows for the complete and unambiguous assignment of all carbon resonances. This guide provides the fundamental principles and a practical framework for researchers to confidently interpret the ¹³C NMR data of this important synthetic intermediate, ensuring its correct identification and use in further scientific endeavors.

References

-

MySkinRecipes. 2,5-Difluoro-4-iodoaniline. [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 2,5-Difluoro-4-iodoaniline

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to determine the crystal structure of 2,5-Difluoro-4-iodoaniline. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this guide will furnish a robust framework for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The protocols described herein are based on established principles and analogous transformations, offering a self-validating system for obtaining and interpreting high-resolution structural data.

Introduction: The Significance of 2,5-Difluoro-4-iodoaniline in Medicinal Chemistry

2,5-Difluoro-4-iodoaniline is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two fluorine atoms and an iodine atom, makes it a valuable synthetic intermediate for the creation of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[1] The strategic incorporation of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The iodine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making this compound a versatile building block in drug discovery programs. Understanding the precise three-dimensional arrangement of atoms within this molecule through its crystal structure is paramount for rational drug design, polymorphism screening, and formulation development.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. This section outlines a plausible and detailed protocol for these crucial initial steps.

Proposed Synthesis of 2,5-Difluoro-4-iodoaniline

Experimental Protocol: Iodination of 2,5-Difluoroaniline

-

Reaction Setup: To a solution of 2,5-difluoroaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetonitrile and water, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature under constant stirring. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Reaction Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any remaining iodine. The product is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,5-Difluoro-4-iodoaniline.

Crystallization of 2,5-Difluoro-4-iodoaniline

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] The crystal should ideally be 0.1-0.5 mm in all dimensions, with a well-defined shape and no visible defects.[2] For a small molecule like 2,5-Difluoro-4-iodoaniline, several crystallization techniques can be employed.

Experimental Protocol: Crystallization Screening

A systematic screening of solvents and crystallization methods is recommended. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a small vial, which is then loosely capped to allow for slow evaporation of the solvent over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a less volatile solvent is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a more volatile solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

A recommended starting point for 2,5-Difluoro-4-iodoaniline would be to attempt slow evaporation from a range of solvents of varying polarity, such as ethanol, isopropanol, and ethyl acetate.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Once suitable single crystals are obtained, the next phase is to determine the atomic arrangement using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[3]

The Workflow of Structure Determination

The process of determining a crystal structure from a single crystal can be broken down into several key stages, as illustrated in the diagram below.

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation in the X-ray beam.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[2][3]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules like 2,5-Difluoro-4-iodoaniline, direct methods are typically successful.[2]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, and thermal displacement parameters.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final results are typically presented in a Crystallographic Information File (CIF).

Expected Structural Features and Data Presentation

Although the precise crystal structure of 2,5-Difluoro-4-iodoaniline is unknown, we can anticipate certain structural features based on related compounds. The molecule is expected to be largely planar due to the aromatic ring. Intermolecular interactions such as hydrogen bonding involving the amine group and halogen bonding involving the iodine and fluorine atoms are likely to play a significant role in the crystal packing.

Upon successful structure determination, the key crystallographic data should be summarized in a clear and concise table.

Table 1: Hypothetical Crystallographic Data for 2,5-Difluoro-4-iodoaniline

| Parameter | Value |

| Chemical formula | C₆H₄F₂IN |

| Formula weight | 255.00 |

| Crystal system | (To be determined) |

| Space group | (To be determined) |

| a, b, c (Å) | (To be determined) |

| α, β, γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z | (To be determined) |

| Density (calculated) (g/cm³) | (To be determined) |

| R-factor | (To be determined) |

Molecular Visualization

A visual representation of the molecular structure is crucial for understanding its stereochemistry and potential intermolecular interactions.

Caption: 2D chemical structure of 2,5-Difluoro-4-iodoaniline.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of 2,5-Difluoro-4-iodoaniline. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. This information is invaluable for advancing our understanding of this important building block and for facilitating the design of novel pharmaceuticals and agrochemicals. The principles and workflows outlined here are broadly applicable to the structural elucidation of other novel small molecules.

References

-

Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. (2022, May 16). Retrieved January 5, 2026, from [Link]

-

Benzenamine, 2-fluoro-4-methoxy- - Organic Syntheses. (n.d.). Retrieved January 5, 2026, from [Link]

-

Guide for crystallization - University of Geneva. (n.d.). Retrieved January 5, 2026, from [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under O2 atmosphere. (n.d.). Retrieved January 5, 2026, from [Link]

-

Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines | Crystal Growth & Design. (2024, October 18). Retrieved January 5, 2026, from [Link]

-

2,5-Difluoro-4-iodoaniline - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]

-

Crystal structure of 4-iodoaniline. Carbon atoms are grey, nitrogen... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Structural Chemistry of Anilines - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]

- Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).

-

The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of the substituted anilines a . | Download Table - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

- Process of preparing substituted anilines - Google Patents. (n.d.).

-

Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023, August 16). Retrieved January 5, 2026, from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved January 5, 2026, from [Link]

-

Search - Access Structures - CCDC. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

solubility of 2,5-Difluoro-4-iodoaniline in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Difluoro-4-iodoaniline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Difluoro-4-iodoaniline, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] We delve into the fundamental principles governing its solubility, predicated on an understanding of its unique molecular structure and the interplay of intermolecular forces. This document offers a theoretical framework for solubility prediction, a qualitative analysis across various solvent classes, and a standardized, reproducible experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Molecular Profile of 2,5-Difluoro-4-iodoaniline

2,5-Difluoro-4-iodoaniline is a halogenated aromatic amine with the molecular formula C₆H₄F₂IN. Its structure is characterized by a benzene ring substituted with two electron-withdrawing fluorine atoms, a large, polarizable iodine atom, and a basic amine (-NH₂) group. This specific arrangement of functional groups imparts a unique set of physicochemical properties that are critical to its application in organic synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

The molecule's utility as a synthetic intermediate stems from the reactivity of the amine and iodo groups, allowing for the construction of more complex molecular architectures.[1] The fluorine substituents enhance metabolic stability and binding affinity in many pharmaceutical applications, making this a valuable building block.

Caption: Molecular structure of 2,5-Difluoro-4-iodoaniline.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which, in chemical terms, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions. The key intermolecular forces influencing the solubility of 2,5-Difluoro-4-iodoaniline are:

-

Hydrogen Bonding: The amine group (-NH₂) possesses N-H bonds, allowing it to act as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor. This is a strong, directional interaction that is crucial for solubility in protic solvents (e.g., alcohols, water).[2]

-

Dipole-Dipole Interactions: The electronegative fluorine atoms and the C-N bond create significant bond dipoles, resulting in a net molecular dipole moment. This allows the molecule to interact favorably with other polar molecules (e.g., acetone, ethyl acetate) through dipole-dipole forces.[2]

-

London Dispersion Forces: These are weak, transient forces that arise from temporary fluctuations in electron density and are present in all molecules. The large, electron-rich iodine atom and the aromatic ring make 2,5-Difluoro-4-iodoaniline highly polarizable, leading to significant London dispersion forces. These forces are the primary mechanism for solubility in nonpolar solvents (e.g., hexane, toluene).[2][3]

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region (σ-hole) on the iodine interacts with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom of a solvent).[3][4][5] The strength of this interaction increases with the size of the halogen, making it a potentially significant contributor to solubility in Lewis basic solvents.

The overall solubility profile is a complex interplay of these forces. While the polar amine group and fluorine atoms favor solubility in polar solvents, the large, nonpolar benzene ring and iodine atom enhance solubility in nonpolar solvents.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

A qualitative analysis based on the principles of intermolecular forces and acid-base chemistry can predict the solubility behavior of 2,5-Difluoro-4-iodoaniline in common laboratory solvents.[6][7]

-

Water: Insoluble. Despite the potential for hydrogen bonding, the large, hydrophobic aromatic ring and iodine atom dominate, making it insoluble in water.[7]

-

Aqueous Acid (e.g., 5% HCl): Soluble. The basic amine group will be protonated by the acid to form an ammonium salt (R-NH₃⁺Cl⁻). This ionic salt is significantly more polar than the neutral molecule and is readily soluble in water.[6]

-

Aqueous Base (e.g., 5% NaOH): Insoluble. The amine group is not acidic and will not react with the base. Therefore, the compound remains in its neutral, water-insoluble form.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High to moderate solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine group.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): High to moderate solubility is expected. These solvents have significant dipole moments and can act as hydrogen bond acceptors, allowing for strong dipole-dipole interactions and hydrogen bonding with the N-H groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected. Solubility in these solvents will be driven by London dispersion forces, which are significant due to the large size of the molecule. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring.

Predicted Solubility Data in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |

| Polar Protic | Methanol | High | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | High | Hydrogen Bonding, Dipole-Dipole | |

| Isopropanol | Moderate | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Dipole-Dipole, Hydrogen Bond Acceptance |

| N,N-Dimethylformamide (DMF) | High | Dipole-Dipole, Hydrogen Bond Acceptance | |

| Acetone | High | Dipole-Dipole, Hydrogen Bond Acceptance | |

| Acetonitrile | Moderate | Dipole-Dipole | |

| Ethyl Acetate | Moderate | Dipole-Dipole, Hydrogen Bond Acceptance | |

| Tetrahydrofuran (THF) | Moderate | Dipole-Dipole, Hydrogen Bond Acceptance | |

| Nonpolar | Dichloromethane (DCM) | High | Dipole-Dipole, London Dispersion |

| Toluene | Moderate | London Dispersion, π-π stacking | |

| Hexane | Low | London Dispersion | |

| Aqueous | Water | Insoluble | - |

| 5% HCl | Soluble | Ion-Dipole (as ammonium salt) | |

| 5% NaOH | Insoluble | - |

Experimental Protocol for Quantitative Solubility Determination

To establish definitive solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique.[8] This protocol ensures the generation of trustworthy and reproducible results.

Materials and Equipment

-

2,5-Difluoro-4-iodoaniline (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry: Add an excess amount of solid 2,5-Difluoro-4-iodoaniline to a known volume of the chosen solvent in a scintillation vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the slurries to equilibrate for a minimum of 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared vial. This step is critical to remove any undissolved micro-particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved. Calculate the solubility in mg/mL or g/L.

-

Chromatographic/Spectroscopic Method (Preferred): Accurately dilute the filtered saturated solution with a known volume of solvent. Quantify the concentration of 2,5-Difluoro-4-iodoaniline using a pre-validated HPLC or UV-Vis method against a calibration curve prepared with known standards. This method is generally more accurate, especially for lower solubilities.

-

Caption: Experimental workflow for solubility determination.

Safety and Handling

2,5-Difluoro-4-iodoaniline is classified as an irritant. It may cause skin, eye, and respiratory irritation.[9][10]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[9] Avoid formation of dust and aerosols.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container.[9][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

The solubility of 2,5-Difluoro-4-iodoaniline is a multifaceted property dictated by its capacity for hydrogen bonding, dipole-dipole interactions, halogen bonding, and London dispersion forces. While highly soluble in polar aprotic and protic organic solvents, its solubility is limited in nonpolar and aqueous media. The basicity of the amine group allows for solubilization in acidic aqueous solutions. This guide provides the theoretical foundation and practical methodologies necessary for scientists to confidently predict and quantitatively determine the solubility of this important chemical intermediate, facilitating its effective use in research and development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- ACS Publications. (2024, June 6). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design.

- National Institutes of Health (NIH). (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. PMC.

- Vertex AI Search. (2021, December 25). 2 - SAFETY DATA SHEET.

- Vertex AI Search. (n.d.). A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline.

- MySkinRecipes. (n.d.). 2,5-Difluoro-4-iodoaniline.

- ChemicalBook. (2025, July 19). 3,5-Difluoro-4-iodoaniline - Safety Data Sheet.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- A-Level Chemistry Notes. (n.d.). Intermolecular Forces | Types & Summary.

- Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry.

Sources

- 1. 2,5-Difluoro-4-iodoaniline [myskinrecipes.com]

- 2. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. sodiumiodide.net [sodiumiodide.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Difluoro-4-iodoaniline (CAS Number: 155906-13-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-iodoaniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine atom, makes it a valuable building block in the fields of pharmaceutical and agrochemical development. The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of intricate molecular architectures with desired physicochemical and biological properties. This guide provides a comprehensive overview of the properties, synthesis, handling, and potential applications of this important synthetic intermediate.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 155906-13-1 | [1][2] |

| Molecular Formula | C₆H₄F₂IN | [1][] |

| Molecular Weight | 255.00 g/mol | [] |

| Boiling Point | 252.8 ± 40.0 °C at 760 mmHg (Predicted) | [] |

| Appearance | White to light brown solid (for the isomer 2,6-Difluoro-4-iodoaniline) | [4] |

| Storage Temperature | 2-8 °C, under inert gas (e.g., Nitrogen or Argon) | [4] |

Note: Some physical properties are based on data for the closely related isomer 2,6-Difluoro-4-iodoaniline, as specific experimental data for the 2,5-difluoro isomer is limited.

Synthesis and Reaction Pathways

The synthesis of 2,5-Difluoro-4-iodoaniline typically involves the direct iodination of 2,5-difluoroaniline. This electrophilic aromatic substitution is a common method for introducing iodine onto an activated benzene ring. A plausible synthetic route is analogous to the preparation of other iodoanilines.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for 2,5-Difluoro-4-iodoaniline.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is based on the well-established synthesis of p-iodoaniline and the reported synthesis of 2,6-difluoro-4-iodoaniline, and it is expected to be adaptable for 2,5-Difluoro-4-iodoaniline.[4][5]

Materials:

-

2,5-Difluoroaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Appropriate solvent (e.g., water, acetic acid)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated sodium bisulfite solution

Procedure:

-

Dissolve 2,5-difluoroaniline in the chosen solvent in a reaction vessel equipped with a stirrer.

-

Add the base (e.g., sodium bicarbonate) to the solution.

-

Slowly add a stoichiometric equivalent of iodine to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction and remove any unreacted iodine by washing with a saturated solution of sodium bisulfite.

-

Extract the product into an organic solvent such as dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2,5-Difluoro-4-iodoaniline.

Role in Pharmaceutical and Agrochemical Synthesis

2,5-Difluoro-4-iodoaniline is a versatile intermediate primarily due to the synthetic handles provided by its functional groups.[6] The amino group can be readily diazotized or acylated, while the iodine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs) and agrochemicals.[7]

The fluorine atoms contribute to the modulation of the electronic properties and metabolic stability of the final molecule.[6] The introduction of fluorine is a common strategy in drug design to enhance properties such as lipophilicity, binding affinity, and bioavailability.